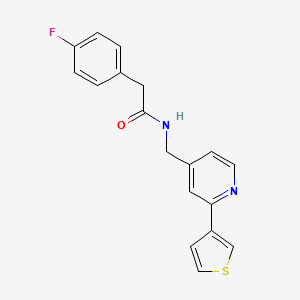

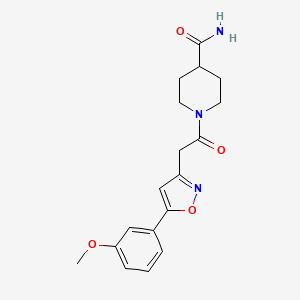

![molecular formula C20H14N2O4 B2484637 (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide CAS No. 1448140-93-9](/img/structure/B2484637.png)

(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications

Catalytic Enantioselective Reactions : The compound is used in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions achieve excellent yields and high enantioselectivities, utilizing diaryl prolinol as the chiral ligand (Munck et al., 2017).

Synthesis of Chiral β-Amino Esters : Different transformations are carried out with corresponding chiral β-amino esters, preserving optical purity. This highlights the compound's role in synthesizing optically active intermediates (Munck et al., 2017).

Synthesis of Dihydrodibenzo[b,f]furo[2,3-d]oxepins : The compound aids in the synthesis of various dihydrodibenzo(b,f)furo(2,3-d)oxepin derivatives through Mn(III)-based oxidative addition processes (Maemura et al., 2012).

Pharmacological and Biological Research

Vascular Cognitive Impairment : A derivative of the compound, specifically (E)-3-(4-(((3-(3-chloro-10,11-dihydro-5H-dibenzo [b,f]azepin-5-yl)propyl)amino)methyl)phenyl)-N-hydroxy-acrylamide, shows potential in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vascular cognitive impairment (VCI) studies (Kaur et al., 2019).

Antioxidant and Antibacterial Activities : Some derivatives, such as ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from the base compound, display significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Positive Allosteric Modulator of α7 Nicotinic Receptors : 3-furan-2-yl-N-p-tolyl-acrylamide, derived from the compound, acts as a highly selective positive allosteric modulator of α7 nicotinic acetylcholine receptors and produces anxiolytic-like activity in mice (Targowska-Duda et al., 2019).

Asymmetric Transfer Hydrogenation in Water : This compound is used in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds using an (R,R)-Ru-Ts-DPEN complex in water, indicating its potential in green chemistry applications (More & Bhanage, 2017).

In Vitro Cytotoxic Activities : Heteroarylacrylonitriles derived from the compound have been tested for their cytotoxic potency on human cancer cell lines, showing significant activity and providing insights into their potential use in cancer therapy (Sa̧czewski et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(8-5-13-9-10-25-12-13)21-14-6-7-17-15(11-14)20(24)22-16-3-1-2-4-18(16)26-17/h1-12H,(H,21,23)(H,22,24)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEUSGBSMDXEDJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)

![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)